Ethyl 2-(2,3,6-trifluorophenyl)acetate is an organic compound characterized by its unique trifluorophenyl group attached to an ethyl acetate moiety. Its molecular formula is , and it has a molecular weight of approximately 218.17 g/mol. The compound features three fluorine substituents on the phenyl ring, which significantly influence its chemical behavior and biological activity. The presence of these fluorine atoms enhances the compound's lipophilicity and stability, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Research indicates that Ethyl 2-(2,3,6-trifluorophenyl)acetate exhibits notable biological activity. The trifluoromethyl group enhances its interaction with biological targets such as enzymes and receptors, potentially leading to inhibition or modulation of their functions. This compound is being investigated for its potential applications in drug discovery, particularly in developing compounds with anti-inflammatory and antifungal properties.
The synthesis of Ethyl 2-(2,3,6-trifluorophenyl)acetate typically involves the esterification of 2-(2,3,6-trifluorophenyl)acetic acid with ethanol. A common method includes:
Ethyl 2-(2,3,6-trifluorophenyl)acetate has several applications across various fields:
Studies exploring the interactions of Ethyl 2-(2,3,6-trifluorophenyl)acetate with biological targets reveal that the trifluorophenyl group enhances its binding affinity to certain enzymes and receptors. This characteristic is crucial for understanding its mechanism of action and potential therapeutic effects. Ongoing research focuses on elucidating these interactions to optimize its efficacy in medicinal applications.
Ethyl 2-(2,3,6-trifluorophenyl)acetate can be compared to several similar compounds that share structural features but differ in their functional groups or fluorine substitution patterns:
Compound Name | CAS Number | Unique Features |
---|---|---|
Ethyl 2-(2,4-difluorophenyl)acetate | 680217-71-4 | Contains fewer fluorine atoms |
Ethyl 2-(3-fluorophenyl)acetate | 587-47-3 | Single fluorine substitution |
Ethyl 2-(4-fluorophenyl)acetate | 587-88-2 | Variation in fluorine position |
Ethyl 2-(2,4,5-trifluorophenyl)acetate | 1256470-41-3 | Different trifluoro substitution pattern |
Methyl 3-oxo-4-(2,4-difluorophenyl)butanoate | 769195-26-8 | Different alkyl chain |
Ethyl 2-(2,3,6-trifluorophenyl)acetate stands out due to the specific arrangement of its fluorine atoms on the phenyl ring. This positional isomerism affects its reactivity and interaction with biological targets compared to other analogs. Consequently, it may exhibit distinct pharmacokinetic and pharmacodynamic properties that enhance its utility in drug development and other applications.